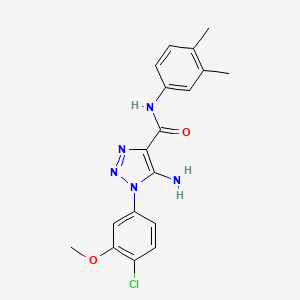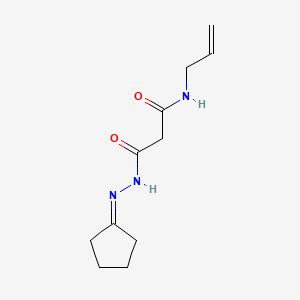![molecular formula C14H20FNO5 B4889395 N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B4889395.png)
N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate, also known as 4-FA, is a synthetic compound that belongs to the amphetamine class of drugs. It was first synthesized in the late 1990s and has gained popularity in recent years as a recreational drug. However,
作用機序
The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate involves the release of dopamine, norepinephrine, and serotonin from presynaptic neurons. This leads to an increase in their concentration in the synaptic cleft, resulting in enhanced neurotransmission. This effect is mediated by the inhibition of monoamine transporters, which are responsible for the reuptake of these neurotransmitters into presynaptic neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate are similar to other amphetamine-like compounds. It increases heart rate, blood pressure, body temperature, and causes vasoconstriction. It also leads to the release of glucose and fatty acids from adipose tissue, which can result in hyperglycemia and hyperlipidemia. Chronic use of N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate can lead to neurotoxicity and damage to dopaminergic neurons.
実験室実験の利点と制限
The advantages of using N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate in lab experiments include its ability to selectively release dopamine, norepinephrine, and serotonin, which can provide insights into the role of these neurotransmitters in various neurological disorders. Its potency and duration of action also make it a useful tool for studying the effects of amphetamine-like compounds on the central nervous system.
The limitations of using N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate in lab experiments include its potential for abuse and neurotoxicity. It is also difficult to control for individual differences in metabolism and sensitivity to the drug, which can affect the reliability of experimental results.
将来の方向性
Future research on N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate could focus on its potential as a treatment for depression and ADHD. It could also investigate the long-term effects of chronic use on the central nervous system and explore alternative compounds that have similar pharmacological properties but are less toxic. Additionally, research could be conducted on the potential for N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate to be used as a tool for studying the role of neurotransmitters in various neurological disorders.
合成法
The synthesis of N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate involves the reaction of 4-fluoroanisole with 2-bromo-1-phenylethanone in the presence of a strong base to form the intermediate 1-(4-fluorophenyl)-2-bromoethanone. This intermediate is then reacted with 2-methyl-2-propanamine to form N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate as a free base. The free base is then converted to its oxalate salt form for stability and ease of handling.
科学的研究の応用
N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate has been used in scientific research to study its effects on the central nervous system. It has been found to act as a releasing agent for dopamine, norepinephrine, and serotonin, similar to other amphetamine-like compounds. This makes it a potential candidate for the treatment of certain neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO.C2H2O4/c1-12(2,3)14-8-9-15-11-6-4-10(13)5-7-11;3-1(4)2(5)6/h4-7,14H,8-9H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAGHNNHRDMGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCOC1=CC=C(C=C1)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-iodophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4889321.png)
![ethyl 4-[({[5-(diphenylmethyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4889327.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4889337.png)

![5-(4-morpholinylmethyl)-N-[(1R*,2S*)-2-phenylcyclohexyl]-3-isoxazolecarboxamide](/img/structure/B4889346.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4889347.png)
![2-(4-{[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B4889353.png)
![2-amino-4-(2-naphthyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B4889361.png)
![7-(4-acetylphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4889367.png)

![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-phenoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B4889381.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4889383.png)
![methyl 4-{3-bromo-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4889389.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4889404.png)